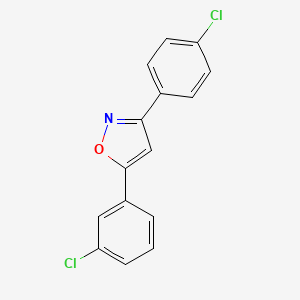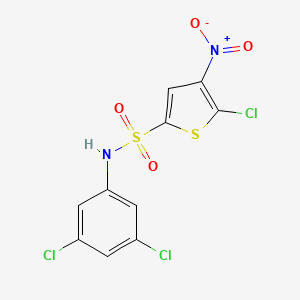
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and multiple chlorine and nitro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the thiophene ring using a nitrating agent such as nitric acid.
Chlorination: Chlorination of the thiophene ring using chlorine gas or a chlorinating agent.
Sulfonamide Formation: Reaction of the chlorinated thiophene with a sulfonamide precursor under suitable conditions to form the sulfonamide group.
Substitution: Introduction of the 3,5-dichlorophenyl group through a substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene: A reduced form of the compound with an amine group instead of a nitro group.
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-methylthiophene: A methyl-substituted derivative.
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
646039-87-4 |
|---|---|
Formule moléculaire |
C10H5Cl3N2O4S2 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
5-chloro-N-(3,5-dichlorophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5Cl3N2O4S2/c11-5-1-6(12)3-7(2-5)14-21(18,19)9-4-8(15(16)17)10(13)20-9/h1-4,14H |
Clé InChI |
ZCHYGVIGSMQIEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
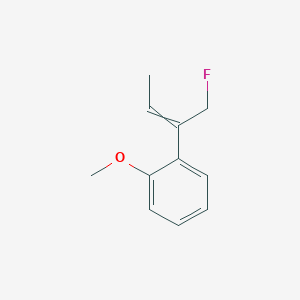
![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
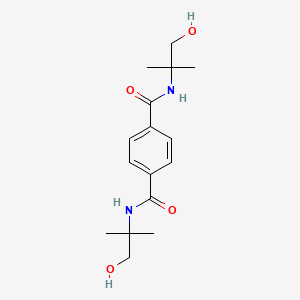
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
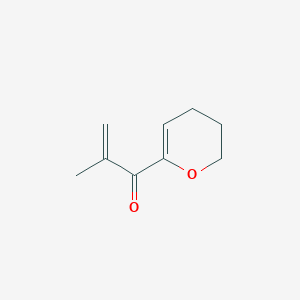
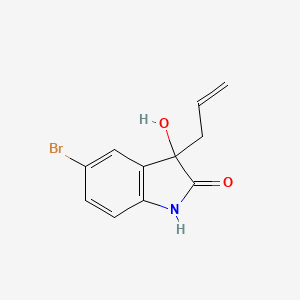
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)

![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
